molecular formula C13H11BrF3NO B8600275 N-(4(5-bromopent-1-yn-1-yl)phenyl)-2,2,2-trifluoroacetamide

N-(4(5-bromopent-1-yn-1-yl)phenyl)-2,2,2-trifluoroacetamide

Cat. No. B8600275
M. Wt: 334.13 g/mol
InChI Key: NRDLTYKFUUSWKZ-UHFFFAOYSA-N
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Patent
US08394829B2

Procedure details

A solution of N-(4-(5-chloropent-1-ynyl)phenyl)-2,2,2-trifluoroacetamide (10 mmol, prepared analogously to Intermediate 39, employing 5-chloropentyne in place of 5-hexyn-1-ol) in 3-pentanone (200 mL) was treated with lithium bromide (10 eq, 100 mmol). The mixture was heated to reflux for 16 hours, followed by concentration to dryness under reduced pressure. The residue was taken up in ethyl acetate and washed with water. The concentrated organic phase was taken up again in 3-pentanone (200 mL) and heated to reflux for four hours in the presence of lithium bromide (10 eq, 100 mmol). The mixture was concentrated to dryness under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic phase was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to dryness under reduced pressure. The crude product was purified via automated flash silica gel chromatography, using a 40 g Silicycle SiliSep flash column (hexanes/ethyl acetate). Concentration of the desired fractions under reduced pressure provided the title compound as an off-white solid. ES/MS calcd. for C13H12BrF3NO+ 334.0. Found m/z=334.1 (M+H)+.
Name
N-(4-(5-chloropent-1-ynyl)phenyl)-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])=[CH:9][CH:8]=1.FC(F)(F)C(NC1C=CC(C#CCCCCO)=CC=1)=O.ClCCCC#C.[Br-:46].[Li+]>CCC(=O)CC>[Br:46][CH2:2][CH2:3][CH2:4][C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
N-(4-(5-chloropent-1-ynyl)phenyl)-2,2,2-trifluoroacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC#CC1=CC=C(C=C1)NC(C(F)(F)F)=O
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=CC=C(C=C1)C#CCCCCO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC#C
Step Three
Name
Quantity
100 mmol
Type
reactant
Smiles
[Br-].[Li+]
Step Four
Name
Quantity
100 mmol
Type
reactant
Smiles
[Br-].[Li+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to dryness under reduced pressure
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
heated
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified via automated flash silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCCCC#CC1=CC=C(C=C1)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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